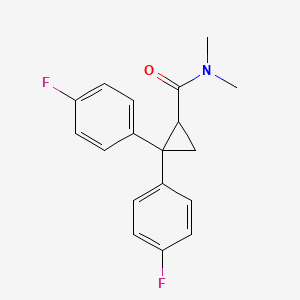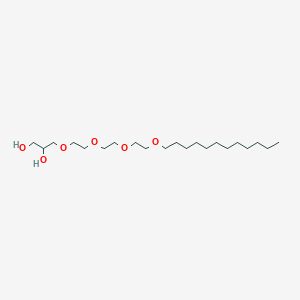
4,7,10,13-Tetraoxapentacosane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,10,13-Tetraoxapentacosane-1,2-diol is an organic compound with the molecular formula C21H44O6 It is characterized by the presence of multiple ether linkages and hydroxyl groups, making it a polyether diol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxapentacosane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the reaction of an alkene with osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to form the corresponding diol . The reaction conditions often require a solvent such as acetone or water, and the reaction is usually carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications.
化学反応の分析
Types of Reactions
4,7,10,13-Tetraoxapentacosane-1,2-diol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the diol into corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes, alcohols
Substitution: Alkyl halides, ethers
科学的研究の応用
4,7,10,13-Tetraoxapentacosane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 4,7,10,13-Tetraoxapentacosane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ether linkages provide flexibility and solubility, enhancing the compound’s ability to interact with different substrates.
類似化合物との比較
4,7,10,13-Tetraoxapentacosane-1,2-diol can be compared with other polyether diols such as:
Polyethylene glycol (PEG): Similar in structure but with different chain lengths and applications.
Polypropylene glycol (PPG): Another polyether diol with distinct properties and uses.
1,2-Dodecanediol: A shorter-chain diol with different physical and chemical properties.
The uniqueness of this compound lies in its specific chain length and the presence of multiple ether linkages, which confer unique solubility and reactivity characteristics.
特性
CAS番号 |
63823-21-2 |
|---|---|
分子式 |
C21H44O6 |
分子量 |
392.6 g/mol |
IUPAC名 |
3-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-14-25-15-16-26-17-18-27-20-21(23)19-22/h21-23H,2-20H2,1H3 |
InChIキー |
HDURIBZAFCWJJV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOCCOCCOCCOCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)

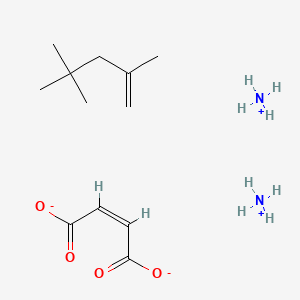
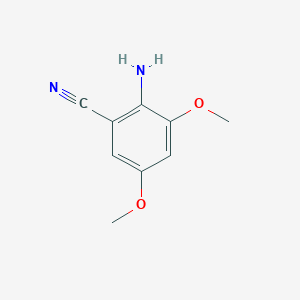
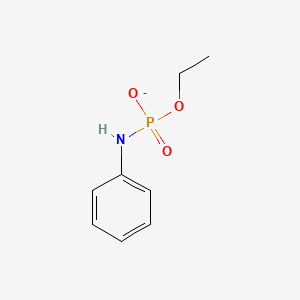
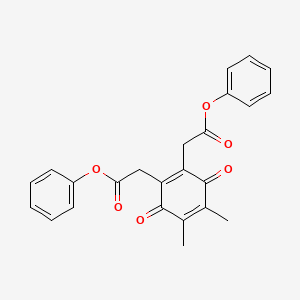
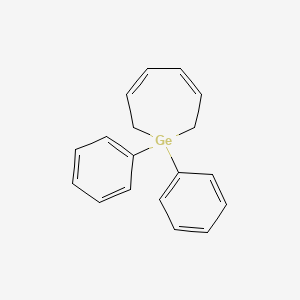

![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

